
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a carbothioamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of the hydroxyethyl group and the carbothioamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the carbothioamide group may produce amines.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(1-hydroxyethyl)benzene-1-carbothioamide: Lacks the N-methyl group.
2-(1-Hydroxyethyl)-N-methylbenzene-1-carbothioamide: Lacks the chloro group.
4-Chloro-N-methylbenzene-1-carbothioamide: Lacks the hydroxyethyl group.
Uniqueness
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and carbothioamide) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
Propiedades
Número CAS |
60253-33-0 |
|---|---|
Fórmula molecular |
C10H12ClNOS |
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
4-chloro-2-(1-hydroxyethyl)-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)9-5-7(11)3-4-8(9)10(14)12-2/h3-6,13H,1-2H3,(H,12,14) |
Clave InChI |
QTRCORNUUXNFKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Cl)C(=S)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


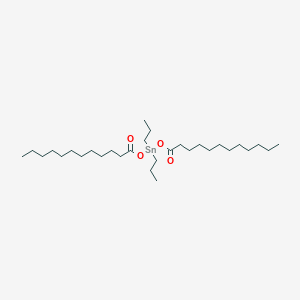

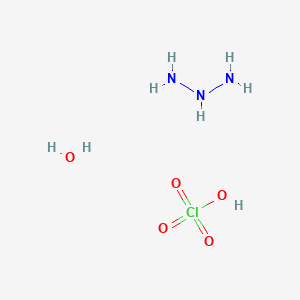
![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
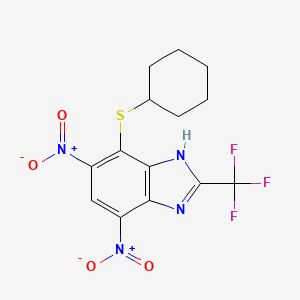

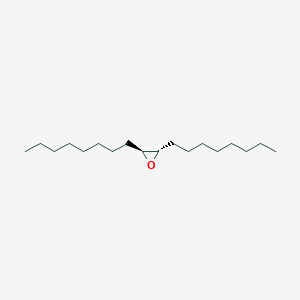

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

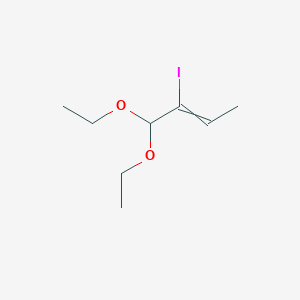
![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
